molecular formula C22H24N2O2S B3415391 (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole CAS No. 188113-72-6

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Cat. No. B3415391
CAS RN: 188113-72-6
M. Wt: 380.5 g/mol
InChI Key: MJICWWOZPCLNBP-XSSIKURBSA-N
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Description

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly known as GSK-3β inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in the pathogenesis of several diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the development of GSK-3β inhibitors has been a subject of intense research in recent years.

Scientific Research Applications

Overview of Indole Derivatives in Research

Indole derivatives, including (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, play a pivotal role in various scientific research domains due to their structural complexity and biological significance. The indole core is a common feature in natural products and pharmaceuticals, influencing research in organic chemistry, pharmacology, and material science. This summary explores the applications of indole derivatives in scientific research, highlighting their versatility and impact on advancing knowledge and technology.

Antiviral Properties

Indole derivatives exhibit significant antiviral activities, making them a focal point of pharmaceutical research. Studies have identified indole-based compounds as potent inhibitors of various viral enzymes, offering new pathways for treating viral infections, including HIV and influenza. The structural flexibility of indoles allows for the development of compounds with high specificity and efficacy against viral targets (Zhang, Chen, & Yang, 2014).

Catalysis and Chemical Synthesis

Indole derivatives serve as key intermediates and catalysts in organic synthesis, enabling the construction of complex molecular architectures. The reactivity of the indole ring, especially at the 2 and 3 positions, is exploited in cross-coupling reactions, cyclizations, and functional group transformations. This versatility supports the synthesis of heterocycles, natural products, and polymers with diverse applications (Petrov & Androsov, 2013).

Neuroprotective Effects

Research into the neuroprotective effects of indole derivatives has opened new avenues for treating neurodegenerative diseases. Compounds based on the indole scaffold have shown potential in modulating neurotransmitter systems, protecting neuronal cells from oxidative stress, and inhibiting the aggregation of neurotoxic proteins. These findings are instrumental in developing therapeutic agents for Alzheimer's, Parkinson's, and other neurodegenerative conditions (Veinberg et al., 2015).

Agricultural Applications

Indole derivatives are key players in agricultural science, particularly in plant growth regulation and defense. Compounds like indole-3-acetic acid (IAA) and its derivatives influence root and shoot development, flowering, and fruiting. Additionally, indole-based compounds enhance plant resistance to pests and diseases, reduce abiotic stress effects, and improve crop yield and quality (Naser & Shani, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole involves the use of a Grignard reagent and a Suzuki coupling reaction.", "Starting Materials": [ "2-bromo-1-(phenylsulfonyl)ethene", "1-methylpyrrolidine", "3-bromo-5-(2-(phenylsulfonyl)vinyl)-1H-indole", "magnesium", "diethyl ether", "tetrahydrofuran", "palladium(II) acetate", "tris(dibenzylideneacetone)dipalladium(0)", "potassium carbonate", "water" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a solution of 2-bromo-1-(phenylsulfonyl)ethene in dry diethyl ether under nitrogen atmosphere. Stir the mixture for 30 minutes until the magnesium turnings have dissolved completely.", "Step 2: Addition of 1-methylpyrrolidine", "Add 1-methylpyrrolidine dropwise to the Grignard reagent solution while stirring. Continue stirring for 1 hour at room temperature.", "Step 3: Addition of 3-bromo-5-(2-(phenylsulfonyl)vinyl)-1H-indole", "Add 3-bromo-5-(2-(phenylsulfonyl)vinyl)-1H-indole to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Workup", "Quench the reaction mixture with water and extract the organic layer with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Suzuki coupling reaction", "Dissolve the obtained product in tetrahydrofuran and add palladium(II) acetate, tris(dibenzylideneacetone)dipalladium(0), and potassium carbonate. Heat the mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 6: Workup", "Quench the reaction mixture with water and extract the organic layer with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product." ] }

CAS RN

188113-72-6

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1

InChI Key

MJICWWOZPCLNBP-XSSIKURBSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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